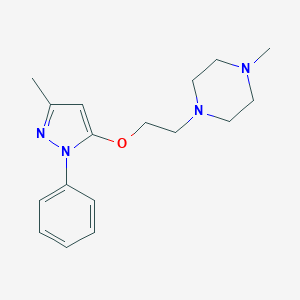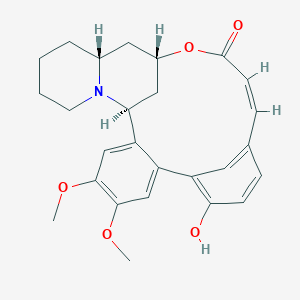
Yttrium oxysulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yttrium oxysulfide is a compound that belongs to the family of rare earth oxysulfides. It is known for its unique properties, including high thermal stability, chemical inertness, and excellent luminescent characteristics. This compound is often used as a phosphor material, especially when doped with rare earth elements such as europium, terbium, or erbium .
Preparation Methods
Synthetic Routes and Reaction Conditions
Yttrium oxide sulfide can be synthesized through various methods. One common approach is the solid-state reaction method, where yttrium oxide (Y2O3) is reacted with sulfur at high temperatures. Another method involves the sulfurization of yttrium oxide using hydrogen sulfide (H2S) gas . Additionally, yttrium oxide sulfide can be prepared via the electrospinning method combined with a sulfurization process .
Industrial Production Methods
In industrial settings, yttrium oxide sulfide is often produced through the solid-state reaction method due to its simplicity and cost-effectiveness. The reaction typically involves heating a mixture of yttrium oxide and sulfur in a controlled atmosphere to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Yttrium oxide sulfide undergoes various chemical reactions, including:
Oxidation: Yttrium oxide sulfide can be oxidized to form yttrium oxide (Y2O3) and sulfur dioxide (SO2).
Reduction: It can be reduced to yttrium sulfide (Y2S3) under specific conditions.
Common Reagents and Conditions
Oxidation: Oxygen (O2) or air at elevated temperatures.
Reduction: Hydrogen gas (H2) or carbon monoxide (CO) at high temperatures.
Substitution: Chalcogenides such as selenium (Se) or tellurium (Te) in a controlled atmosphere.
Major Products Formed
Oxidation: Yttrium oxide (Y2O3) and sulfur dioxide (SO2).
Reduction: Yttrium sulfide (Y2S3).
Substitution: Yttrium oxyselenide (Y2O2Se) or yttrium oxytelluride (Y2O2Te).
Scientific Research Applications
Yttrium oxide sulfide has a wide range of scientific research applications:
Chemistry: Used as a host material for rare earth dopants in phosphors and luminescent materials.
Biology: Employed in bioimaging and biosensing due to its luminescent properties.
Medicine: Investigated for use in photodynamic therapy and as a contrast agent in medical imaging.
Industry: Utilized in the production of display screens, LEDs, and other optoelectronic devices.
Mechanism of Action
The mechanism of action of yttrium oxide sulfide primarily involves its luminescent properties. When doped with rare earth elements, the compound can absorb energy and re-emit it as visible light. This process involves the excitation of electrons to higher energy levels and their subsequent relaxation, emitting photons in the process . The specific wavelengths of emitted light depend on the dopant used, making yttrium oxide sulfide a versatile material for various applications .
Comparison with Similar Compounds
Yttrium oxide sulfide can be compared with other similar compounds such as yttrium oxide (Y2O3) and yttrium sulfide (Y2S3):
Yttrium Oxide (Y2O3): Known for its high thermal stability and use in ceramics and phosphors.
Yttrium Sulfide (Y2S3): Primarily used in high-temperature applications and as a precursor for other yttrium compounds.
Yttrium oxide sulfide stands out due to its unique combination of oxygen and sulfur, which imparts distinct luminescent characteristics and makes it suitable for specialized applications in optoelectronics and bioimaging .
Properties
CAS No. |
12340-04-4 |
|---|---|
Molecular Formula |
O2SY2 |
Molecular Weight |
241.88 g/mol |
IUPAC Name |
oxygen(2-);yttrium(3+);sulfide |
InChI |
InChI=1S/2O.S.2Y/q3*-2;2*+3 |
InChI Key |
BTHMZBWJSILAGG-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[Y+3].[Y+3].[Y+3].[Y+3] |
Canonical SMILES |
[O-2].[O-2].[S-2].[Y+3].[Y+3] |
| 12340-04-4 | |
Synonyms |
Y2O2S yttrium oxide sulfide yttrium oxysulfide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















